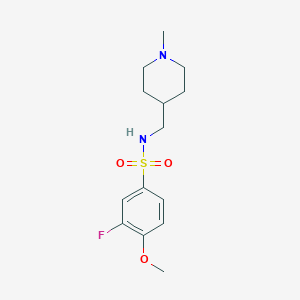

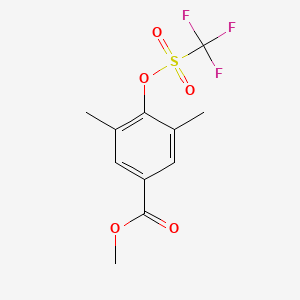

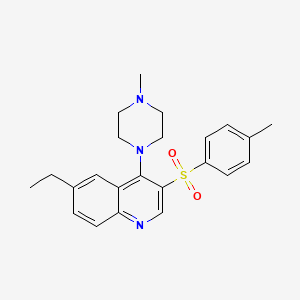

![molecular formula C20H18Cl2O5 B2371109 2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-09-6](/img/structure/B2371109.png)

2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is an organic compound containing a benzofuran ring, which is a type of aromatic ring, and several functional groups including a carboxylate ester, a methoxy group, and a dichlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The dichlorophenyl group would add two chlorine atoms to the structure, and the methoxyethyl and carboxylate groups would add oxygen atoms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzofuran ring could participate in electrophilic aromatic substitution reactions, and the ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic ring and polar functional groups. It would likely be a solid at room temperature, and it would likely be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Field : Organic Synthesis

- Application : This compound can be used in the protodeboronation of pinacol boronic esters .

- Method : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Field : Molecular Biology

- Application : This compound can be used in antisense research, siRNA or aptamer-based research, diagnostic or therapeutic purposes .

- Method : Chemical modifications, particularly 2’-O-(2-Methoxyethyl)- oligoribonucleotides (2’-O-MOE bases) and 2’-O-Methyl bases are commonly used to confer nuclease resistance to an oligo designed for anti-sense .

- Results : These modifications confer nuclease resistance, high binding affinity towards complementary RNA, reduced unspecific protein binding and extended half-life in tissues .

Suzuki–Miyaura Coupling

Protodeboronation of Pinacol Boronic Esters

Antisense Research

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O5/c1-12-19(20(23)25-9-8-24-2)14-10-13(6-7-18(14)27-12)26-11-15-16(21)4-3-5-17(15)22/h3-7,10H,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXEECTZAJHQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

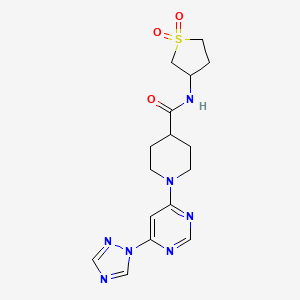

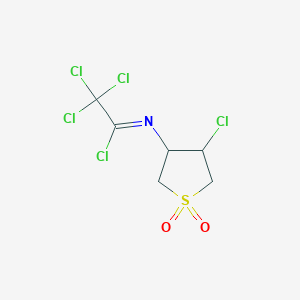

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

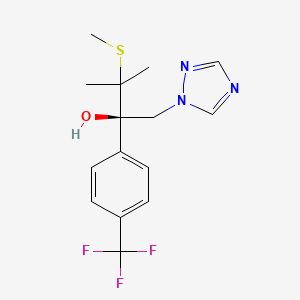

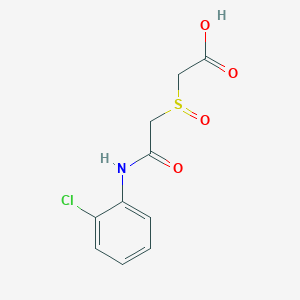

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)

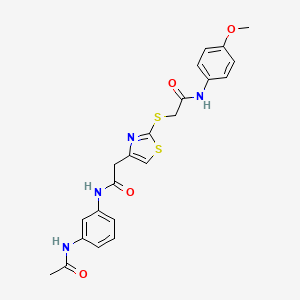

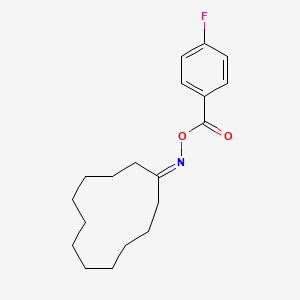

![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)